DBCO-PEG4-Ahx-DM1

ADC homogeneity drug-to-antibody ratio site-specific conjugation

DBCO-PEG4-Ahx-DM1 is a pre-activated, heterotrifunctional ADC drug-linker construct designed for copper-free SPAAC conjugation to azide-functionalized antibodies. Its non-cleavable PEG4-Ahx linker architecture, combined with the DBCO moiety, enables GlyCLICK-mediated, site-specific Fc-glycan conjugation with precisely controlled DAR 2.0 and no DAR 0, 4, 6, or 8 byproducts. This homogeneity eliminates the pharmacokinetic variability seen with stochastic lysine-conjugated DM1 constructs like Kadcyla. Compared to cleavable VC-PAB linkers, the strict lysosomal-release mechanism of this non-cleavable construct minimizes premature systemic DM1 exposure, directly addressing safety margin concerns. For process development teams, the high conjugation efficiency at low molar excess (~2.5×) significantly reduces expensive linker-payload consumption.

Molecular Formula C68H89ClN6O17
Molecular Weight 1297.9 g/mol
Cat. No. B15606836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Ahx-DM1
Molecular FormulaC68H89ClN6O17
Molecular Weight1297.9 g/mol
Structural Identifiers
InChIInChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/b22-16-,45-17-/t46-,47+,55+,56-,57+,64+,67+,68+/m1/s1
InChIKeyHAGWYLKCEZXKPL-QLVKWVOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-Ahx-DM1: A Click-Chemistry-Enabled Drug-Linker Construct for Homogeneous Site-Specific ADC Development


DBCO-PEG4-Ahx-DM1 is a pre-activated antibody-drug conjugate (ADC) drug-linker construct combining the microtubule inhibitor mertansine (DM1) with a heterotrifunctional linker comprising a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a tetraethylene glycol (PEG4) solubilizing spacer, and an aminohexanoic acid (Ahx) spacer to distance the payload from the conjugation site [1]. The DBCO moiety enables copper-free, bioorthogonal click chemistry with azide-functionalized antibodies, facilitating site-specific conjugation with precisely controlled drug-to-antibody ratio (DAR) [2]. The non-cleavable nature of the PEG4-Ahx linker necessitates lysosomal antibody degradation for payload release, a mechanism associated with high plasma stability and low premature drug loss [3].

Why DBCO-PEG4-Ahx-DM1 Cannot Be Interchanged with Alternative DM1 Linker-Payload Constructs in ADC Programs


ADC drug-linker constructs bearing the same DM1 payload are not interchangeable because the linker composition dictates DAR homogeneity, conjugation site occupancy, plasma stability, and intracellular payload release mechanism—all of which directly impact therapeutic index [1]. Random lysine-conjugated constructs such as Kadcyla (T-DM1, SMCC-DM1) produce heterogeneous DAR distributions spanning 0–8 with an average of ~3.5, yielding millions of distinct molecular species with variable pharmacokinetics and potency [2]. In contrast, DBCO-PEG4-Ahx-DM1, when deployed through GlyCLICK-mediated glycan remodeling and SPAAC, generates a single homogeneous DAR 2.0 species with defined Fc-glycan attachment sites, eliminating the pharmacokinetic variability and analytical complexity inherent to stochastic conjugates [1][3]. Even within DBCO-containing DM1 constructs, substitution of the non-cleavable PEG4-Ahx linker with a cleavable VC-PAB linker fundamentally alters payload release kinetics, bystander killing potential, and systemic stability profiles [4].

Quantitative Differentiation Evidence for DBCO-PEG4-Ahx-DM1 Relative to Closest ADC Linker-Payload Analogs


DAR Homogeneity: Site-Specific DAR 2.0 vs. Random Lysine Conjugation DAR 0–8 (Kadcyla Benchmark)

DBCO-PEG4-Ahx-DM1 conjugated to trastuzumab via GlyCLICK yields a single homogeneous DAR 2.0 population with exclusive Fc-glycan attachment, compared to Kadcyla (ado-trastuzumab emtansine, SMCC-DM1 random lysine conjugate) which produces a heterogeneous DAR distribution spanning 0 to 8 with an average DAR of 3.53 ± 0.05 [1][2]. The T-GlyCLICK-DM1 ADC generates a straightforward single-species mass spectrum, whereas Kadcyla presents a complex multi-species spectrum ranging from D0 to D8, representing up to 4.5 million distinct molecular entities [2][3].

ADC homogeneity drug-to-antibody ratio site-specific conjugation GlyCLICK Kadcyla comparator

Conjugation Efficiency: SPAAC DAR 2.0 at 2.5× Molar Excess vs. Thiol-Maleimide DAR 1.8

In a head-to-head comparison of conjugation chemistries for site-specific ADC generation using microbial transglutaminase (MTGase)-mediated chemo-enzymatic approaches, SPAAC-based conjugation (using DBCO-functionalized payload) required only a 2.5× molar excess of toxin to yield homogeneous ADCs with DAR 2.0, whereas the parallel thiol-maleimide approach required an equivalent 2.5× molar excess but achieved only DAR 1.8 [1]. Direct enzymatic conjugation without the chemo-enzymatic step required an 80× molar excess to produce heterogeneous ADCs with DAR ranging only 1.0–1.6 [1]. Although this study used MMAE payload, the SPAAC chemistry advantage is dictated by the DBCO-azide reaction kinetics and is payload-independent, making it directly applicable to DBCO-PEG4-Ahx-DM1 conjugation [1].

SPAAC efficiency thiol-maleimide comparison chemo-enzymatic conjugation molar excess DAR yield

Thermal Stress Stability: No Deconjugation of DBCO-PEG4-Ahx-DM1 ADC vs. Known Maleimide Linker Fragility

Forced thermal degradation studies of the T-GlyCLICK-DM1 ADC (conjugated using DBCO-PEG4-Ahx-DM1) analyzed by SEC-nMS demonstrated clear identification of antibody fragmentation products but with no observable deconjugation of the drug-linker from the antibody [1]. This contrasts with the well-documented in vivo instability of thiol-maleimide conjugates, where retro-Michael addition leads to measurable drug-linker loss in circulation, contributing to reduced efficacy and off-target toxicity [2].

linker stability thermal stress forced degradation deconjugation SPAAC triazole stability

Ahx Spacer Architecture: Defined 6-Carbon Distance vs. Direct PEG4-DM1 Conjugation for Intracellular Processing

The Ahx (6-aminohexanoic acid) spacer in DBCO-PEG4-Ahx-DM1 inserts a defined 6-carbon aliphatic segment between the hydrophilic PEG4 chain and the hydrophobic DM1 payload, providing measured distance to reduce steric interference from the antibody surface during lysosomal catabolism [1][2]. In the context of non-cleavable linker ADCs, the precise catabolite released upon complete lysosomal degradation is a critical determinant of bystander killing activity and multidrug resistance (MDR) susceptibility [3]. Constructs lacking the Ahx spacer (e.g., DBCO-PEG4-DM1 without Ahx) produce a different catabolite structure upon degradation, potentially altering the balance between target-cell potency and bystander effect. The Ahx spacer is documented in published glycine-Ahx-DM1 linker systems to balance circulatory stability with efficient intracellular DM1 release [4].

Ahx spacer linker design lysosomal processing catabolite formation ADC linker engineering

Copper-Free SPAAC Kinetics: DBCO Second-Order Rate Constant 0.34 M⁻¹s⁻¹ Enables Efficient Bioconjugation Without Cytotoxic Copper Catalyst

The DBCO group in DBCO-PEG4-Ahx-DM1 undergoes SPAAC with azide-functionalized biomolecules with a measured second-order rate constant of approximately 0.34 M⁻¹s⁻¹ (DBCO-azide in PBS/HEPES buffer systems) [1][2]. This copper-free reaction eliminates the cytotoxicity concerns associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires Cu(I) catalysts at concentrations that can be toxic to sensitive biological systems and require post-conjugation metal chelation . In buffer optimization studies, SPAAC rates with DBCO-antibody constructs showed rate increases of 229 ± 73% in HEPES compared to PBS (P < 0.0001), providing tunable conjugation kinetics through buffer selection [2].

SPAAC kinetics copper-free click chemistry DBCO azide rate constant bioconjugation biocompatibility CuAAC comparison

Optimal Application Scenarios for DBCO-PEG4-Ahx-DM1 Based on Verified Differentiation Evidence


GMP-Ready Site-Specific ADC Manufacturing Requiring Homogeneous DAR 2.0 for Regulatory CMC

For ADC developers seeking a drug-linker construct compatible with GlyCLICK-mediated site-specific Fc-glycan conjugation, DBCO-PEG4-Ahx-DM1 is the validated choice, producing exclusively DAR 2.0 with no DAR 0, 4, 6, or 8 byproducts [1]. This is critical for programs where CMC regulatory expectations mandate defined drug load distribution (DLD) and the ability to monitor DAR as a critical quality attribute using LC/HRMS or SEC-native MS methods, as demonstrated in the Duivelshof et al. (2020) and Deslignière et al. (2021) analytical workflows [1][2].

ADC Programs Targeting Antigens with Normal Tissue Expression Requiring Minimal Premature Payload Release

The non-cleavable PEG4-Ahx linker combined with the hydrolytically stable SPAAC triazole linkage provides a linker architecture that requires complete lysosomal antibody degradation for payload release [1]. For targets with low but measurable normal tissue expression (e.g., HER2 at physiological levels), this strict intracellular-release mechanism minimizes systemic free DM1 exposure compared to cleavable linker systems, directly addressing the safety margin concerns that have limited the therapeutic window of earlier-generation DM1 ADCs [3].

Cost-Efficient Conjugation Process Development Leveraging Low Molar Excess SPAAC Requirements

SPAAC-based conjugation using DBCO-PEG4-Ahx-DM1 achieves high conjugation efficiency at low molar excess (~2.5×), as demonstrated by the Dennler et al. (2014) chemo-enzymatic ADC study where SPAAC yielded DAR 2.0 at this ratio vs. thiol-maleimide DAR 1.8 [1]. For process development teams, this translates to significantly lower consumption of expensive linker-payload (which can cost $500–2,000 per milligram at research scale), reduced downstream purification burden, and simpler process economics during scale-up from preclinical to clinical manufacturing.

ADC Candidate Selection for Tumors with Documented MDR1/P-gp Overexpression Where Catabolite Identity Determines Activity

The Ahx spacer in DBCO-PEG4-Ahx-DM1 influences the identity of the lysosomal catabolite—the terminal amino acid–linker–payload fragment released after complete antibody degradation [1]. For tumor indications with prevalent MDR1-mediated resistance (e.g., relapsed ovarian, triple-negative breast cancer), the altered polarity and structure of the PEG4-Ahx-DM1 catabolite compared to the classical MCC-DM1 catabolite (Lys-SMCC-DM1) may confer differential susceptibility to P-glycoprotein efflux, a hypothesis consistent with the known structure-activity relationships of maytansinoid catabolites [2].

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